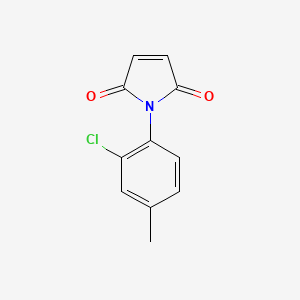

1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-chloro-4-methylphenyl)ethan-1-one” is a related compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . Another related compound is “2-Chloro-4-methylphenol” with the molecular formula C7H7ClO .

Synthesis Analysis

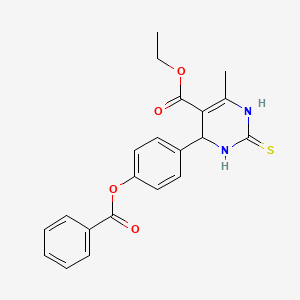

While specific synthesis methods for “1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione” were not found, a related compound “1-(2-chloro-4-methylphenyl)ethan-1-one” was mentioned in the context of RNA synthesis .Molecular Structure Analysis

The molecular structure of “1-(2-chloro-4-methylphenyl)ethan-1-one” includes a chlorine atom and a methyl group attached to a phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chloro-4-methylphenyl)ethan-1-one” include a molecular weight of 168.62 g/mol, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen

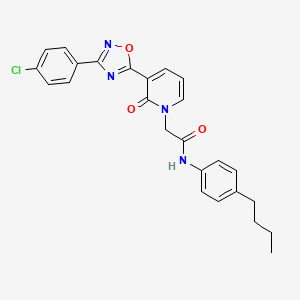

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been explored as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit good inhibitory properties, with effectiveness increasing alongside concentration. The adsorption of these derivatives on the carbon steel surface follows Langmuir's adsorption isotherm, indicating chemisorption as the primary mechanism. Such findings underscore the potential of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione derivatives in corrosion prevention applications in acidic environments (Zarrouk et al., 2015).

Photoluminescence and Electronic Applications

Conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units, related to the core structure of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, have been synthesized for their photoluminescent properties and potential in electronic applications. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibition

Studies on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have identified them as potent inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in conditions like primary hyperoxaluria. This inhibition could be leveraged in therapeutic strategies targeting diseases associated with excessive oxalate production (Rooney et al., 1983).

Electronic and Optical Materials

The incorporation of 1H-pyrrole-2,5-dione units into polymers has resulted in materials with strong fluorescence and high quantum yields. These properties are instrumental in the development of novel materials for optoelectronic applications, including light-emitting devices and photovoltaic cells. The tunability of electronic and optical properties through structural modifications of 1H-pyrrole-2,5-dione derivatives highlights their versatility and potential in advanced material science (Zhang & Tieke, 2008).

Electron Transport in Polymer Solar Cells

The design of novel conjugated polyelectrolytes based on 1H-pyrrole-2,5-dione backbones, such as PDPPNBr, has facilitated their application as effective electron transport layers in inverted polymer solar cells. Their ability to improve power conversion efficiencies exemplifies the utility of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione derivatives in enhancing the performance of renewable energy technologies (Hu et al., 2015).

Eigenschaften

IUPAC Name |

1-(2-chloro-4-methylphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZKICUMYMYKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)